molecular formula C16H14N2O2 B11857481 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one CAS No. 851320-42-8

3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one

Cat. No.: B11857481
CAS No.: 851320-42-8
M. Wt: 266.29 g/mol
InChI Key: QXSMSICQSQKBKG-UHFFFAOYSA-N
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Description

3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of an amino group and a methylphenylamino group attached to the isochromen-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of acid-binding agents like triethylamine to prevent protonation of the raw materials .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems allow for precise control over reaction kinetics and conditions, leading to higher yields and selectivity . The use of microreactors also facilitates the scaling up of the synthesis process while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[(3-methylphenyl)amino]-1H-isochromen-1-one is unique due to its isochromen-1-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

851320-42-8

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-amino-4-(3-methylanilino)isochromen-1-one

InChI

InChI=1S/C16H14N2O2/c1-10-5-4-6-11(9-10)18-14-12-7-2-3-8-13(12)16(19)20-15(14)17/h2-9,18H,17H2,1H3

InChI Key

QXSMSICQSQKBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(OC(=O)C3=CC=CC=C32)N

Origin of Product

United States

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